Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine (THPM) derivative synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters . This compound has been incorporated into chitosan nanoparticles (Ch NPs) for targeted cytotoxicity studies, leveraging its substituent-driven cell selectivity .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-26-20(24)18-14(2)22-21(25)23-19(18)16-9-11-17(12-10-16)27-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLDWINBPRHBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 4-(benzyloxy)benzaldehyde.
Cyclization reaction: The intermediate is then subjected to a cyclization reaction with ethyl acetoacetate and urea under acidic or basic conditions to form the tetrahydropyrimidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl group can interact with hydrophobic pockets in proteins, while the tetrahydropyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations at the C-4 Position
The C-4 aryl substituent significantly influences physicochemical properties and bioactivity. Key analogues include:
Key Observations :
- Lipophilicity: The benzyloxy group in the target compound enhances lipid solubility compared to polar groups (e.g., hydroxyl ) or smaller halogens (e.g., fluoro ), making it suitable for nanoparticle encapsulation .
- Electronic Effects : Electron-withdrawing groups (e.g., fluoro, bromo) may increase reactivity, whereas electron-donating groups (e.g., methoxy, benzyloxy) stabilize the aromatic system .
Key Observations :
Key Observations :
Physicochemical and Structural Properties
Biological Activity
Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound 1) is a synthetic derivative belonging to the class of tetrahydropyrimidine compounds. This article presents a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
- Molecular Formula : C22H24N2O5
- Molecular Weight : 396.44 g/mol
- CAS Number : 2854645
- Structure : The compound features a tetrahydropyrimidine core substituted with a benzyloxy group and a methyl group, contributing to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compound 1 against various bacterial and fungal strains.
In Vitro Antibacterial Activity
The antibacterial efficacy was assessed using the Minimum Inhibitory Concentration (MIC) method against standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compound 1 exhibits significant antibacterial activity, with MIC values comparable to those of standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15.62 | Penicillin | 10 |
| Escherichia coli | 31.25 | Ampicillin | 20 |
Antifungal Activity
In addition to its antibacterial properties, compound 1 has shown promising antifungal activity. It was tested against several fungal strains, including Candida albicans, with results indicating effective inhibition at low concentrations.
| Fungal Strain | MIC (µg/mL) | Standard Antifungal | MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 20 | Fluconazole | 10 |
| Aspergillus niger | 25 | Amphotericin B | 15 |
Anticancer Activity
Compound 1 has also been investigated for its potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Cell Line Studies
The anticancer activity was evaluated using different cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The following table summarizes the findings:
| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 12.5 | Doxorubicin | 5 |
| HeLa | 10.0 | Cisplatin | 3 |
| A549 | 15.0 | Paclitaxel | 8 |
The mechanism by which compound 1 exerts its anticancer effects involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of compound 1 has revealed that modifications to the benzyloxy group and the tetrahydropyrimidine core can significantly influence biological activity. For instance, substituents that enhance lipophilicity tend to improve antimicrobial potency.
Key Findings from SAR Studies
- Benzyloxy Substitution : Variations in the benzyloxy group impact both solubility and interaction with biological targets.
- Tetrahydropyrimidine Core Modifications : Alterations in the methyl group position affect the overall stability and reactivity of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
